2-(2-Furyl)alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

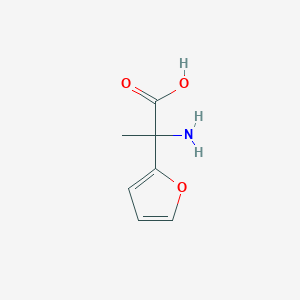

2-(2-Furyl)alanine is an unnatural amino acid that features a furan ring attached to the alanine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2-Furyl)alanine can be synthesized through several methods. One common approach involves the palladium-catalyzed Negishi cross-coupling reaction. This method uses orthogonally protected iodoalanine precursors and organozinc reagents to form the desired product . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, and solvents like tetrahydrofuran.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Negishi cross-coupling reactions or other catalytic processes that ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Furyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: UV light, oxygen, and photosensitizers.

Substitution: Hydrazine derivatives and other nucleophiles.

Major Products:

Oxidation: Unsaturated dicarbonyl compounds.

Substitution: Labeled peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role in Peptide Construction

2-(2-Furyl)alanine serves as a crucial building block in peptide synthesis. Its incorporation into peptide sequences allows researchers to design and create complex structures with specific functionalities. This capability is essential for developing peptides that can interact with biological targets effectively .

Case Study: Furan-Modified Peptides

Research has demonstrated that furan-modified peptides can be synthesized using this compound. These peptides have shown potential in targeting G protein-coupled receptors (GPCRs), which are critical in many physiological processes and disease states. The furan moiety enhances selectivity and stability, making these peptides valuable in therapeutic applications .

Drug Development

Pharmaceutical Applications

The unique properties of this compound make it a valuable compound in drug development. Its ability to form stable interactions with biological molecules aids in the design of drugs that target specific pathways. This specificity is crucial for minimizing side effects and improving therapeutic efficacy .

Example: Targeting Biological Pathways

In drug development, this compound has been utilized to create compounds that selectively inhibit certain enzymes or receptors involved in disease processes. This approach is particularly beneficial in developing targeted therapies for conditions such as cancer and metabolic disorders .

Bioconjugation Techniques

Facilitating Biomolecule Attachments

The compound is employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is vital for creating diagnostic tools and therapeutic agents that require precise targeting within biological systems .

Research Insight: Diagnostic Applications

Studies have shown that bioconjugates formed using this compound can enhance the detection capabilities of diagnostic assays, improving their sensitivity and specificity. This application is particularly relevant in the development of biosensors and targeted drug delivery systems .

Organic Chemistry Research

Versatile Tool for Chemical Reactions

In organic chemistry, this compound is used as a versatile reagent for exploring new chemical reactions and pathways. Its unique structure allows chemists to investigate various synthetic routes and mechanisms, contributing to the broader understanding of organic synthesis .

Material Science

Development of Functionalized Polymers

The compound has potential applications in material science, particularly in the development of novel materials such as functionalized polymers. These materials can be used in electronics and coatings, offering enhanced properties due to the presence of the furan moiety .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptides with specific functionalities |

| Drug Development | Valuable for designing drugs targeting specific biological pathways |

| Bioconjugation | Used to attach biomolecules for diagnostics and targeted therapies |

| Organic Chemistry | Serves as a reagent for exploring new chemical reactions |

| Material Science | Potential use in developing functionalized polymers for electronics and coatings |

Wirkmechanismus

The mechanism of action of 2-(2-Furyl)alanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions. For example, UV-irradiation in the presence of oxygen and a photosensitizer converts the compound to an unsaturated dicarbonyl intermediate. This intermediate can then react with nucleophiles, enabling site-specific labeling of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

2-Thienylalanine: Another heteroaromatic amino acid with a thiophene ring instead of a furan ring.

Phenylalanine Derivatives: Various phenylalanine derivatives with different aromatic substituents.

Uniqueness: 2-(2-Furyl)alanine is unique due to its furan ring, which imparts distinct chemical reactivity and potential for bioorthogonal applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable for site-specific labeling and other advanced chemical processes .

Biologische Aktivität

2-(2-Furyl)alanine, an unnatural amino acid, has garnered attention due to its unique structural properties and potential applications in biochemical research and therapeutic development. This compound features a furan ring, which imparts distinct reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in peptide synthesis, and implications in drug development.

This compound (C₇H₉NO₃) is characterized by the presence of a furan moiety attached to the α-carbon of alanine. The furan ring enhances its electron-rich nature, making it suitable for various chemical reactions, including Diels-Alder reactions and site-specific modifications of proteins.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to undergo oxidative transformations. The furan moiety can be oxidized to a keto-enal form, which is reactive towards nucleophiles such as amines and thiols present in biological systems. This property enables the compound to participate in crosslinking reactions with proteins and nucleic acids, facilitating the development of novel therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Structure | Structure |

| Solubility | Soluble in water |

Applications in Peptide Synthesis

Recent studies have highlighted the utility of this compound in the synthesis of furan-modified peptides. These peptides can be employed for targeted drug delivery systems and as ligands for G protein-coupled receptors (GPCRs). The incorporation of this compound allows for selective crosslinking under physiological conditions, enhancing the specificity of peptide therapeutics.

Case Study: Furan-Modified Peptides

A notable study demonstrated the synthesis of furan-modified peptide ligands targeting the apelin receptor and µ-opioid receptor. The incorporation of this compound facilitated selective crosslinking through endogenous oxidation processes, which were shown to improve binding affinity and reduce off-target effects .

Toxicological Considerations

While this compound exhibits promising biological activity, its derivatives have raised concerns regarding toxicity. For instance, compounds related to 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide (AF-2) have been identified as genotoxic and carcinogenic in certain studies . Therefore, thorough evaluation of safety profiles is essential when considering therapeutic applications.

Table 2: Toxicological Profile of Related Compounds

Eigenschaften

IUPAC Name |

2-amino-2-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAWEVSZYLWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.